2-(Formylamino)pyridine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Formylamino)pyridine can be synthesized through several methods. One common approach involves the formylation of 2-aminopyridine using formic acid or formic acid derivatives under acidic conditions. The reaction typically proceeds as follows:
2-Aminopyridine+Formic Acid→this compound+Water
Another method involves the use of formylating agents such as formyl chloride or formamide in the presence of a catalyst like aluminum chloride (AlCl3) or boron trifluoride (BF3) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Continuous flow reactors and optimized reaction conditions are commonly used to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-(Formylamino)pyridine undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: NaBH4, LiAlH4, H2/Pd-C
Substitution: HNO3/H2SO4 (nitration), Cl2/FeCl3 (chlorination), SO3/H2SO4 (sulfonation)
Major Products:
Oxidation: 2-(Carboxyamino)pyridine
Reduction: 2-(Hydroxymethylamino)pyridine
Substitution: Various substituted pyridine derivatives depending on the substituent introduced
Scientific Research Applications
2-(Formylamino)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Formylamino)pyridine and its derivatives often involves interactions with biological macromolecules such as enzymes and receptors. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and modulating biochemical pathways . The formylamino group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
2-(Formylamino)pyridine can be compared with other similar compounds, such as:
2-Aminopyridine: Lacks the formyl group, making it less reactive in certain chemical transformations.
2-Formylpyridine: Contains a formyl group directly attached to the pyridine ring, differing in reactivity and applications.
2-(Acetylamino)pyridine: Contains an acetyl group instead of a formyl group, leading to different chemical and biological properties.
Uniqueness: The presence of both the formyl and amino groups in this compound imparts unique reactivity, making it a valuable intermediate in organic synthesis and a versatile ligand in coordination chemistry .
Properties
IUPAC Name |
N-pyridin-2-ylformamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c9-5-8-6-3-1-2-4-7-6/h1-5H,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOCSAAHHSOQRCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396339 | |
Record name | N-(2-Pyridyl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00396339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34813-97-3 | |
Record name | N-(2-Pyridyl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00396339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(pyridin-2-yl)formamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-(formylamino)pyridine in the context of the research on halo-1,8-naphthyridines?
A: The study found that this compound is formed as an unexpected byproduct in the reaction of both 3-chloro-1,8-naphthyridine and 4-chloro-1,8-naphthyridine with potassium amide in liquid ammonia []. This finding, along with the identification of 2-amino-3-ethynylpyridine, indicates a cleavage of the bond between the C(2) and C(3) atoms in the naphthyridine ring system under these reaction conditions [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.